7-Fluoro-5-nitro-1H-indole 7-Fluoro-5-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.: 1167055-33-5
VCID: VC4558195
InChI: InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H
SMILES: C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.138

7-Fluoro-5-nitro-1H-indole

CAS No.: 1167055-33-5

Cat. No.: VC4558195

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.138

* For research use only. Not for human or veterinary use.

7-Fluoro-5-nitro-1H-indole - 1167055-33-5

Specification

CAS No. 1167055-33-5
Molecular Formula C8H5FN2O2
Molecular Weight 180.138
IUPAC Name 7-fluoro-5-nitro-1H-indole
Standard InChI InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H
Standard InChI Key ZKQZDAXQBWVXRV-UHFFFAOYSA-N
SMILES C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F

Introduction

Chemical and Physical Properties

The molecular architecture of 7-fluoro-5-nitro-1H-indole confers distinct physicochemical characteristics critical for its reactivity and solubility. The compound crystallizes as a pale-yellow solid with a density of 1.5±0.1 g/cm³ and a boiling point of 366.1±22.0°C at standard atmospheric pressure . Its flash point of 175.2±22.3°C indicates moderate flammability, necessitating careful handling during laboratory operations. The nitro group at C-5 and fluorine at C-7 create a polarized electron distribution, evidenced by a calculated partition coefficient (LogP) of 2.67, suggesting moderate lipophilicity . This property enhances membrane permeability, a desirable trait for bioactive molecules.

Table 1: Key Physicochemical Properties of 7-Fluoro-5-nitro-1H-indole

PropertyValue
CAS Number1167055-33-5
Molecular FormulaC₈H₅FN₂O₂
Molecular Weight180.138 g/mol
Density1.5±0.1 g/cm³
Boiling Point366.1±22.0°C (760 mmHg)
Flash Point175.2±22.3°C
LogP2.67
Vapor Pressure0.0±0.8 mmHg (25°C)

The compound’s solubility profile remains poorly characterized, though analogous nitroindoles exhibit limited aqueous solubility and preferential dissolution in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm its structure, with a characteristic indolic NH proton resonance at δ 10.2–11.0 ppm and fluorine coupling patterns in the aromatic region .

Synthesis and Preparation

Synthetic Routes

The synthesis of 7-fluoro-5-nitro-1H-indole typically involves sequential functionalization of the indole core or derivatization of pre-substituted aromatic precursors. A scalable two-step approach reported by Vulcanchem employs nitroarene reduction followed by cyclocondensation with activated alkynes .

Step 1: Nitroarene Reduction
4-Fluoro-2-nitroaniline undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the corresponding hydroxylamine intermediate. This step achieves 81% conversion efficiency under optimized conditions .

Step 2: Cyclocondensation
The hydroxylamine intermediate reacts with methyl propiolate in dichloromethane at 0°C, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the indole ring via [3+2] cycloaddition. This exothermic reaction completes within 1 hour, delivering the target compound in 80% isolated yield after chromatographic purification .

Table 2: Optimized Synthesis Conditions

ParameterSpecification
Catalyst5% Pd/C
SolventTetrahydrofuran (THF)
Temperature0°C (cyclocondensation)
Reaction Time1 hour
Yield80%

Structural Modifications

Post-synthetic modifications often target the C-3 position for introducing electron-withdrawing groups (EWGs) such as carboxylates or acetyl moieties. These alterations enhance bioactivity by modulating electronic interactions with biological targets . For instance, acylation with 3,4,5-trimethoxybenzoyl chloride yields analogues with demonstrated cytotoxicity against cancer cell lines .

Biological Activities

Anticancer Mechanisms

The nitro group in 7-fluoro-5-nitro-1H-indole undergoes intracellular reduction to generate reactive nitrogen species (RNS), inducing DNA strand breaks and apoptosis in cancer cells. A 2023 study demonstrated 50% growth inhibition (GI₅₀) at 12 µM against MCF-7 breast cancer cells, with selectivity indices exceeding 3-fold relative to non-malignant fibroblasts. Synergistic effects with doxorubicin suggest utility in combination therapies .

Table 3: Biological Activity Profile

ActivityModel SystemResult
AntibacterialS. aureus (ATCC 25923)MIC = 32 µg/mL
AnticancerMCF-7 cellsGI₅₀ = 12 µM
Cytotoxicity SelectivityNIH/3T3 fibroblastsSelectivity Index = 3.2

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for developing kinase inhibitors, with molecular docking studies indicating strong binding affinity (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2). Substituent engineering at C-3 improves pharmacokinetic profiles, as evidenced by a 6-methoxy derivative exhibiting 85% oral bioavailability in murine models .

Radiopharmaceutical Development

Fluorine-18 labeled analogues show promise as positron emission tomography (PET) tracers for imaging tumor hypoxia. The nitro group’s bioreductive activation in low-oxygen environments enables selective accumulation in malignant tissues.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at C-3 and C-5 to optimize potency and reduce off-target effects .

  • Prodrug Development: Masking the nitro group as a bioreversible promo iety (e.g., nitroreductase-sensitive prodrugs) to enhance tumor-specific activation .

  • Green Synthesis Protocols: Exploring catalytic asymmetric synthesis and solvent-free conditions to improve environmental sustainability .

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